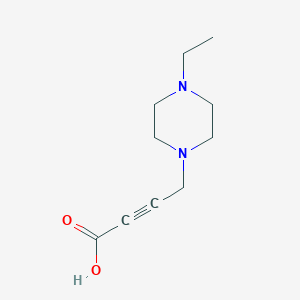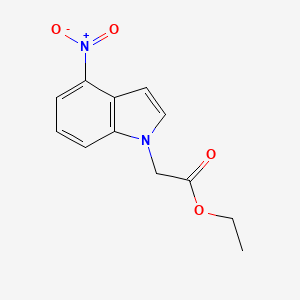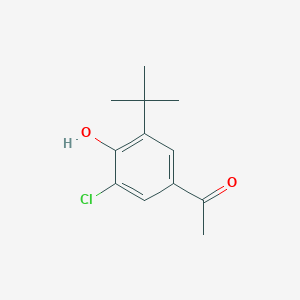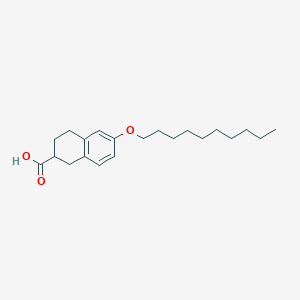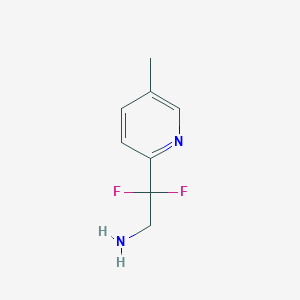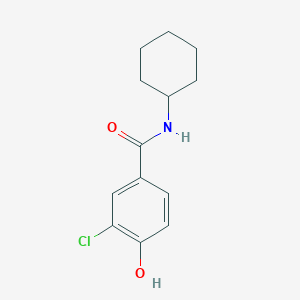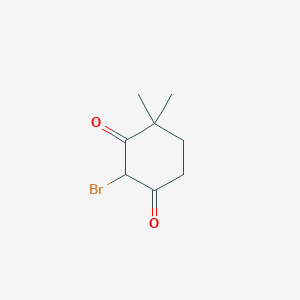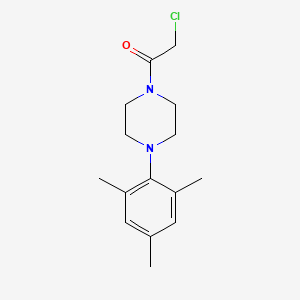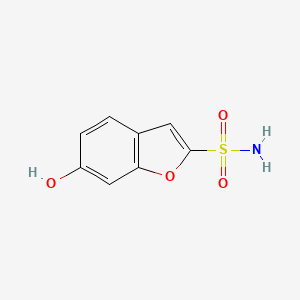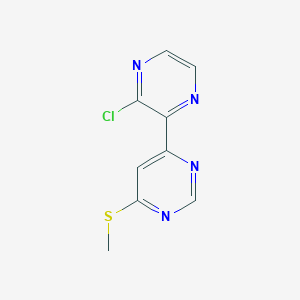
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine
描述
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chloro-pyrazin-2-yl group and a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Pyrimidine Ring Formation: The pyrimidine ring is formed through a condensation reaction involving suitable precursors.
Methylsulfanyl Substitution: The methylsulfanyl group is introduced via nucleophilic substitution using reagents like methylthiol or dimethyl sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
相似化合物的比较
Similar Compounds
3-(Pyridin-2-yl)triimidazotriazine: Known for its photophysical properties and applications in materials science.
N-(Pyridin-2-yl)amides: Noted for their medicinal applications and varied biological activities.
1-(3-Chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid: Used in proteomics research and as a specialty chemical.
Uniqueness
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro-pyrazine and a methylsulfanyl-pyrimidine moiety makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H7ClN4S |
|---|---|
分子量 |
238.70 g/mol |
IUPAC 名称 |
2-chloro-3-(6-methylsulfanylpyrimidin-4-yl)pyrazine |
InChI |
InChI=1S/C9H7ClN4S/c1-15-7-4-6(13-5-14-7)8-9(10)12-3-2-11-8/h2-5H,1H3 |
InChI 键 |
CWOLBACJMBLPNC-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=NC(=C1)C2=NC=CN=C2Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
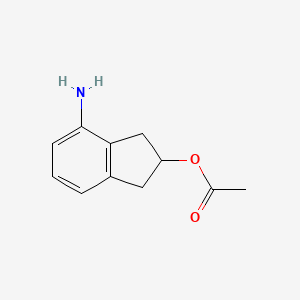
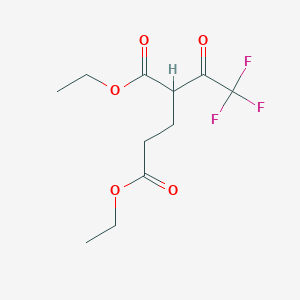
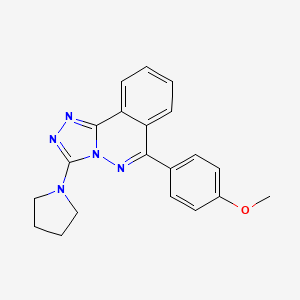
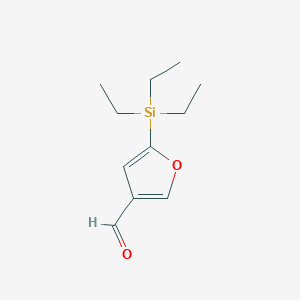
![tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B8599678.png)
